molecular formula C10H15NO2S B184540 N-sec-Butylbenzenesulfonamide CAS No. 23705-41-1

N-sec-Butylbenzenesulfonamide

Cat. No. B184540
CAS RN: 23705-41-1
M. Wt: 213.3 g/mol
InChI Key: OTERCKKGWQONJU-UHFFFAOYSA-N
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Description

N-sec-Butylbenzenesulfonamide (NBBS) is an organic compound that belongs to the sulfonamide family. It is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. NBBS has gained significant attention in the scientific community due to its potential applications in various fields, such as medicine, agriculture, and material science.

Scientific Research Applications

N-sec-Butylbenzenesulfonamide has been extensively studied for its potential applications in various fields. In medicine, N-sec-Butylbenzenesulfonamide has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug carrier and in the treatment of cancer. In agriculture, N-sec-Butylbenzenesulfonamide has been used as a plant growth regulator and as a fungicide. In material science, N-sec-Butylbenzenesulfonamide has been employed as a plasticizer and as a corrosion inhibitor.

Mechanism Of Action

The exact mechanism of action of N-sec-Butylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX enzymes, N-sec-Butylbenzenesulfonamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.

Biochemical And Physiological Effects

N-sec-Butylbenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-sec-Butylbenzenesulfonamide inhibits the activity of COX enzymes, as well as the production of nitric oxide and reactive oxygen species. In vivo studies have shown that N-sec-Butylbenzenesulfonamide reduces inflammation, pain, and fever in animal models. N-sec-Butylbenzenesulfonamide has also been shown to have a protective effect on the liver and kidneys.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-sec-Butylbenzenesulfonamide is its low toxicity and favorable safety profile. It is also relatively easy to synthesize and can be obtained in large quantities. However, N-sec-Butylbenzenesulfonamide has some limitations for lab experiments. It has low water solubility, which can make it difficult to administer in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on N-sec-Butylbenzenesulfonamide. One area of interest is the development of new drug formulations that can improve its solubility and bioavailability. Another area of research is the investigation of N-sec-Butylbenzenesulfonamide as a potential treatment for cancer. Additionally, N-sec-Butylbenzenesulfonamide has shown promise as a plant growth regulator, and further research is needed to explore its potential use in agriculture.
Conclusion:
In conclusion, N-sec-Butylbenzenesulfonamide is a versatile compound with potential applications in various fields. Its low toxicity and favorable safety profile make it an attractive candidate for drug development and other applications. Further research is needed to fully understand its mechanism of action and to explore its potential in different fields.

Synthesis Methods

N-sec-Butylbenzenesulfonamide can be synthesized by the reaction of sec-butylamine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to N-sec-Butylbenzenesulfonamide by acidification. The overall reaction can be represented as follows:

properties

CAS RN

23705-41-1

Product Name

N-sec-Butylbenzenesulfonamide

Molecular Formula

C10H15NO2S

Molecular Weight

213.3 g/mol

IUPAC Name

N-butan-2-ylbenzenesulfonamide

InChI

InChI=1S/C10H15NO2S/c1-3-9(2)11-14(12,13)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3

InChI Key

OTERCKKGWQONJU-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=CC=CC=C1

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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